(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol
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Overview
Description
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Br2O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and it contains both bromine and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol typically involves the bromination of (1S)-1-(4-bromophenyl)ethanol. One common method is to start with (1S)-1-(4-bromophenyl)ethanol and react it with bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-(1S)-1-(4-bromophenyl)acetone.
Reduction: Formation of (1S)-1-(4-bromophenyl)ethanol.
Substitution: Formation of 2-azido-(1S)-1-(4-bromophenyl)ethanol or 2-thio-(1S)-1-(4-bromophenyl)ethanol.
Scientific Research Applications
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-(1S)-1-(4-chlorophenyl)ethanol
- 2-fluoro-(1S)-1-(4-fluorophenyl)ethanol
- 2-iodo-(1S)-1-(4-iodophenyl)ethanol
Uniqueness
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can lead to different chemical and biological properties.
Properties
CAS No. |
100306-24-9 |
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Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI Key |
ZOCCHBFOKYCUST-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CBr)O)Br |
SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
Synonyms |
S)-2-broMo-1-(4-broMophenyl)ethanol |
Origin of Product |
United States |
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